molecular formula C3H6NNaO2 B7821223 sodium;2-(methylamino)acetate

sodium;2-(methylamino)acetate

Cat. No.: B7821223
M. Wt: 111.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Description

1-decyl-3-methylimidazolium chloride: (sodium;2-(methylamino)acetate) is an organic chloride salt where the cationic component is 1-decyl-3-methylimidazolium . This compound is part of the imidazolium family, which is known for its diverse applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-decyl-3-methylimidazolium chloride can be synthesized through the alkylation of 1-methylimidazole with decyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under reflux conditions .

Industrial Production Methods: The industrial production of 1-decyl-3-methylimidazolium chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-decyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium bromide or silver nitrate in aqueous or organic solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products like 1-decyl-3-methylimidazolium bromide or 1-decyl-3-methylimidazolium nitrate.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the imidazolium ring.

Scientific Research Applications

1-decyl-3-methylimidazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of ionic liquids, which are used in various industrial processes such as extraction, separation, and catalysis.

Mechanism of Action

The mechanism of action of 1-decyl-3-methylimidazolium chloride involves its interaction with various molecular targets. The imidazolium ring can interact with biological membranes, altering their permeability and stability. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

  • 1-butyl-3-methylimidazolium chloride
  • 1-hexyl-3-methylimidazolium chloride
  • 1-octyl-3-methylimidazolium chloride

Comparison: 1-decyl-3-methylimidazolium chloride is unique due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with hydrophobic environments. This property makes it more effective in applications requiring strong interactions with non-polar substances .

Properties

IUPAC Name

sodium;2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFONQSOSYEWCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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